molecular formula C13H15F2N3 B11750598 {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-fluorophenyl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-fluorophenyl)methyl]amine

Cat. No.: B11750598
M. Wt: 251.27 g/mol
InChI Key: JRTKSWMQLWMOTK-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-fluorophenyl)methyl]amine is a synthetic organic compound that features a pyrazole ring substituted with fluoroethyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-fluorophenyl)methyl]amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring using 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with 3-fluorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.

    Reduction: Reduction reactions can target the fluoro groups, potentially converting them to hydrogen atoms.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of de-fluorinated derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-fluorophenyl)methyl]amine can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require fluorinated components.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-fluorophenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl and fluorophenyl groups can enhance binding affinity and specificity to these targets. The compound may act by inhibiting or activating specific pathways, depending on its structure and the target involved.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2-chloroethyl)-1H-pyrazol-4-yl]methyl}[(3-chlorophenyl)methyl]amine
  • {[1-(2-bromoethyl)-1H-pyrazol-4-yl]methyl}[(3-bromophenyl)methyl]amine
  • {[1-(2-iodoethyl)-1H-pyrazol-4-yl]methyl}[(3-iodophenyl)methyl]amine

Uniqueness

The presence of fluorine atoms in {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-fluorophenyl)methyl]amine imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets compared to its chloro, bromo, and iodo analogs.

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(3-fluorophenyl)methanamine

InChI

InChI=1S/C13H15F2N3/c14-4-5-18-10-12(9-17-18)8-16-7-11-2-1-3-13(15)6-11/h1-3,6,9-10,16H,4-5,7-8H2

InChI Key

JRTKSWMQLWMOTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNCC2=CN(N=C2)CCF

Origin of Product

United States

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